Product packaging for Ezh2-in-3(Cat. No.:)

Ezh2-in-3

Cat. No.: B607402
M. Wt: 490.0 g/mol
InChI Key: XLRMULHWFRKNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Core Components and Structural Organization of Polycomb Repressive Complex 2 (PRC2)

The PRC2 complex is a highly conserved group of proteins that acts as a key epigenetic regulator. wikipedia.orgnih.gov In humans, the core of the PRC2 complex is composed of four main protein subunits: EZH2, Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and Retinoblastoma-Binding Protein 4/7 (RBBP4/7). nih.govnih.gov The proper assembly and interaction of these core components are essential for the complex's structural integrity and enzymatic activity. nih.gov

At the heart of the PRC2 complex lies EZH2, which serves as its enzymatic core. nih.govnih.gov EZH2 contains a specialized region called the SET domain, which is responsible for its histone methyltransferase (HMTase) activity. bmbreports.orgnih.gov This catalytic activity involves the transfer of methyl groups to specific amino acid residues on histone proteins, which are the primary protein components of chromatin. wikipedia.org Specifically, EZH2 catalyzes the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27). bmbreports.orgportlandpress.com While EZH2 possesses the catalytic SET domain, its ability to perform this function is dependent on its association with the other core subunits of the PRC2 complex. nih.gov

EED, on the other hand, plays a critical regulatory role. It contains a specific pocket that recognizes and binds to the trimethylated H3K27 (H3K27me3) mark that EZH2 creates. bmbreports.orgmdpi.com This binding event triggers a conformational change in the PRC2 complex that allosterically activates EZH2's catalytic activity, creating a positive feedback loop that propagates the H3K27me3 mark along the chromatin. bmbreports.orgnih.gov This interplay is vital for the spreading and maintenance of the repressive chromatin state. wikipedia.org

Core PRC2 SubunitKey Function
EZH2 Catalytic subunit, responsible for histone H3 lysine 27 (H3K27) methylation. nih.govnih.gov
EED Recognizes and binds to H3K27me3, allosterically activating EZH2. bmbreports.orgmdpi.com
SUZ12 Essential for the structural integrity of the PRC2 complex and stability of EZH2. nih.govembopress.org
RBBP4/7 Histone chaperones that facilitate the interaction of PRC2 with nucleosomes. nih.govbiorxiv.org

Canonical Mechanism of EZH2-Mediated Gene Silencing

The primary and most well-understood function of EZH2 within the PRC2 complex is to mediate gene silencing through the modification of chromatin structure. nih.gov This canonical mechanism involves a series of coordinated events that ultimately lead to the repression of gene transcription.

The initial and defining step in EZH2-mediated gene silencing is the catalysis of trimethylation on lysine 27 of histone H3 (H3K27me3). wikipedia.orgwikipedia.orgnih.gov This specific post-translational modification is a hallmark of transcriptionally silent chromatin, often referred to as facultative heterochromatin. bmbreports.org The SET domain of EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to sequentially add three methyl groups to the lysine residue. wikipedia.orgportlandpress.com The presence of H3K27me3 serves as a key epigenetic mark that signals for gene repression. nih.govwikipedia.org

Recruitment of Polycomb Repressive Complex 1 (PRC1)

The gene silencing process initiated by EZH2 and PRC2 is often followed by the recruitment of another Polycomb complex, Polycomb Repressive Complex 1 (PRC1). youtube.com A widely accepted model for this process is the hierarchical recruitment model. In this model, PRC2 is first recruited to specific gene loci where EZH2 catalyzes the H3K27me3 mark. researchgate.net This histone modification then acts as a docking site for the canonical PRC1 (cPRC1) complex. youtube.comresearchgate.net Specifically, the CBX subunit of cPRC1 recognizes and binds to the H3K27me3 mark, leading to the recruitment of PRC1 to that chromatin region. researchgate.net

Once recruited, PRC1 mediates the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1). e-crt.org This further modification of the chromatin contributes to the stable silencing of the target gene. nih.gov It is important to note that alternative models of recruitment exist, including a cooperative model where non-canonical PRC1 (ncPRC1) can initiate the process by depositing H2AK119ub, which then recruits PRC2. researchgate.net

Regulation of EZH2 Expression and Activity

The expression and activity of EZH2 are tightly regulated at multiple levels, and deregulation of these processes is a common feature in cancer. e-crt.orgnih.gov

Transcriptional Regulation: The transcription of the EZH2 gene is controlled by several key transcription factors. For instance, the oncogene Myc can directly bind to the EZH2 promoter and activate its transcription. e-crt.org The E2F family of transcription factors, which are critical for cell cycle progression, also positively regulate EZH2 transcription. e-crt.org Additionally, transcription factors such as NF-Y, STAT3, and ETS have been shown to regulate EZH2 expression in different cancer types. e-crt.org

Post-transcriptional Regulation: MicroRNAs (miRNAs), which are small non-coding RNAs, play a significant role in the post-transcriptional regulation of EZH2. Several miRNAs, including miR-101, miR-26a, and miR-214, can directly target the EZH2 mRNA for degradation or translational repression, thereby acting as tumor suppressors. e-crt.orgnih.gov

Post-translational Modifications: The activity and stability of the EZH2 protein are further controlled by various post-translational modifications. e-crt.org Phosphorylation is a key regulatory mechanism. For example, the kinase Akt can phosphorylate EZH2 at serine 21 (S21), which can inhibit its histone methyltransferase activity but is also crucial for some of its H3K27me3-independent functions, such as the interaction with STAT3. e-crt.org Conversely, JAK2-mediated phosphorylation of EZH2 at tyrosine 641 can promote its degradation. e-crt.org

Transcriptional Control (e.g., by E2F, Myc)

The expression of the EZH2 gene is intricately regulated by key transcription factors that are central to cell cycle progression and proliferation. Among the most significant are the E2F family of transcription factors and the MYC oncogene.

The pRB-E2F pathway, a fundamental regulator of the cell cycle, directly controls the transcription of EZH2. nih.gov E2F transcription factors are required for the expression of EZH2 and another PRC2 component, EED. nih.gov Studies have shown that E2F3 and E2F4 bind directly to the promoters of both EZH2 and EED in vivo. nih.gov This link ensures that EZH2 levels are high in proliferating cells to support cell division and are downregulated in quiescent or differentiated cells. bmbreports.orgnih.gov

The MYC oncoprotein is another critical activator of EZH2 transcription. e-crt.org In various cancers, including prostate cancer, MYC binds directly to the E-box-containing promoter region of the EZH2 gene to stimulate its transcription. e-crt.orgnih.gov This direct transcriptional activation is one of the primary mechanisms by which MYC drives the overexpression of EZH2 observed in many tumors. nih.govresearchgate.net The collaboration between MYC and E2F1 can further drive the activation of an oncogenic transcriptional network, where both factors co-bind to chromatin to activate genes critical for cancer cell proliferation. aacrjournals.org

Transcription FactorMode of ActionEffect on EZH2References
E2FBinds directly to the EZH2 promoter.Positive regulation; increases transcription. nih.gove-crt.org
MycBinds directly to the EZH2 promoter; represses EZH2-targeting microRNAs.Positive regulation; increases transcription and protein levels. e-crt.orgnih.govresearchgate.net

Post-Translational Modifications (e.g., Ser21 phosphorylation, T372 phosphorylation)

The function, stability, and localization of the EZH2 protein are dynamically regulated by a variety of post-translational modifications (PTMs), including phosphorylation, ubiquitination, acetylation, and methylation. nih.govresearchgate.net These modifications act as molecular switches that can fine-tune EZH2's methyltransferase activity and its interactions with other proteins.

Serine 21 (Ser21) Phosphorylation: One of the most studied modifications is the phosphorylation of EZH2 at serine 21 (pS21-EZH2), primarily mediated by the protein kinase AKT. nih.govelifesciences.org This phosphorylation event generally inhibits the histone methyltransferase activity of EZH2. nih.govelifesciences.org The addition of a phosphate (B84403) group at S21 is thought to weaken the interaction between EZH2 and its histone H3 substrate. nih.govelifesciences.org While this modification reduces EZH2's canonical gene-silencing function, it has also been implicated in non-canonical roles, such as acting as a transcriptional co-activator, which can contribute to tumorigenesis. oup.com A "methylation-phosphorylation switch" has been described where the methylation of EZH2 at lysine 20 (K20) is negatively regulated by S21 phosphorylation, creating a complex interplay that controls EZH2 stability and PRC2 activity. elifesciences.org

Threonine 372 (T372) Phosphorylation: Phosphorylation at threonine 372 (pT372-EZH2) is another key regulatory modification. This site can be phosphorylated by kinases such as p38α. nih.govnih.gov Unlike S21 phosphorylation, which often has inhibitory effects, the consequences of T372 phosphorylation can be context-dependent. For instance, p38α-mediated phosphorylation at T372 can promote the degradation of EZH2 by facilitating its ubiquitination by the E3 ligase Praja1. nih.gov However, in other contexts, T372 phosphorylation has been shown to reside within a canonical motif for Protein Kinase A (PKA), and its modification can alter EZH2's oncogenic properties by reducing cellular levels of active STAT3. nih.gov

Modification SiteKinase/EnzymePrimary Effect on EZH2 FunctionReferences
Serine 21 (S21)AKTInhibits histone methyltransferase activity by reducing binding to histone H3. nih.govelifesciences.org
Threonine 372 (T372)p38α, PKACan promote EZH2 degradation or alter interaction with signaling partners like STAT3. nih.govnih.gov

Modulation by Non-Coding RNAs (miRNAs, lncRNAs)

Non-coding RNAs (ncRNAs), which are RNA molecules not translated into proteins, have emerged as critical regulators of EZH2. nih.govresearchgate.net This regulation occurs at the post-transcriptional level and adds another layer of complexity to the control of EZH2 activity. The two main classes of ncRNAs involved are microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).

MicroRNAs (miRNAs): MiRNAs are short, single-stranded RNA molecules that typically silence gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.govijbs.com EZH2 is a direct target of several tumor-suppressive miRNAs, including miR-26a, miR-26b, and miR-101. e-crt.orgnih.gov In many cancers, these miRNAs are downregulated, which in turn leads to the overexpression of EZH2. nih.gov The oncogene MYC can contribute to this process by repressing the expression of miR-26a and miR-26b, thus elevating EZH2 levels through both direct transcriptional activation and post-transcriptional derepression. nih.gov

Long Non-coding RNAs (lncRNAs): LncRNAs are a diverse class of RNA molecules longer than 200 nucleotides that can regulate gene expression through various mechanisms. nih.gov LncRNAs can act as "sponges" or "decoys" for miRNAs. ijbs.com By containing multiple binding sites for a specific miRNA, a lncRNA can sequester that miRNA, preventing it from binding to its target mRNA. For example, several lncRNAs can sponge EZH2-targeting miRNAs, thereby protecting EZH2 mRNA from degradation and promoting its expression. nih.govijbs.com Conversely, some lncRNAs, such as HOTAIR (HOX antisense intergenic RNA), can directly interact with the PRC2 complex and guide it to specific genomic locations to enforce gene silencing. tandfonline.com This demonstrates that the relationship between lncRNAs and EZH2 is bidirectional, with lncRNAs regulating EZH2 and also functioning as essential partners for EZH2-mediated gene repression. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28ClN5O2 B607402 Ezh2-in-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28ClN5O2

Molecular Weight

490.0 g/mol

IUPAC Name

3-chloro-4-(2-cyano-3-pyridazin-4-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

InChI

InChI=1S/C27H28ClN5O2/c1-26(2)13-19(14-27(3,4)33-26)32-25(34)17-8-9-24(22(28)12-17)35-23-7-5-6-20(21(23)15-29)18-10-11-30-31-16-18/h5-12,16,19,33H,13-14H2,1-4H3,(H,32,34)

InChI Key

XLRMULHWFRKNQV-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EZH2-IN-3;  EZH2 IN 3;  EZH2IN3;  EZH2 inhibitor 3;  EZH2-inhibitor-3; 

Origin of Product

United States

Dysregulation of Ezh2 in Pathological Conditions

Oncogenic Roles of EZH2 in Malignancies

Overexpression or aberrant activity of EZH2 contributes to the malignant phenotype through several key mechanisms. ecancer.orge-crt.orgthno.org As an inhibitor of EZH2, Ezh2-in-3 is investigated for its potential to counteract these oncogenic roles by reducing EZH2-mediated H3K27 trimethylation and subsequent gene silencing.

EZH2 is well-established for its role in promoting cancer cell proliferation and survival. ecancer.orge-crt.orgimrpress.com It achieves this, in part, by repressing the expression of tumor suppressor genes and modulating signaling pathways that control cell growth. ecancer.org EZH2 can silence cell cycle inhibitors like p16 and p21 through H3K27me3, thereby promoting cell cycle progression. e-crt.orgmdpi.com Studies using EZH2 inhibition have demonstrated reduced proliferation and increased cell cycle arrest in various cancer cell lines. aacrjournals.orgspandidos-publications.comresearchgate.netmdpi.comspandidos-publications.comnih.gov For instance, interference with EZH2 expression using siRNA significantly decreased the proliferative ability of endometrial carcinoma cells. spandidos-publications.com Similarly, EZH2 knockdown reduced proliferation in pancreatic cancer cells. researchgate.net While specific data on this compound's direct impact on cell proliferation is not explicitly detailed in the search results, as an EZH2 inhibitor, it is expected to exert similar effects by inhibiting EZH2's methyltransferase activity.

EZH2 contributes to cancer cell survival by inhibiting apoptosis, the programmed cell death process. ecancer.org By repressing pro-apoptotic genes, EZH2 helps cancer cells evade cell death signals. oncotarget.com Inhibition or depletion of EZH2 has been shown to increase apoptosis in various cancer cell types. mdpi.comspandidos-publications.comnih.gov For example, downregulation of EZH2 significantly increased the apoptotic rate of colorectal cancer cells. mdpi.com The EZH2 inhibitor DZNep has been shown to induce apoptosis in cholangiocarcinoma cells and head and neck squamous cell carcinoma cells. spandidos-publications.comnih.gov The mechanism can involve modulating the expression of proteins like Bax and Bcl-2. nih.govthno.org this compound, by inhibiting EZH2, would be hypothesized to promote apoptosis in cancer cells, although direct experimental data for this compound on apoptosis was not found in the provided search snippets.

EZH2 plays a crucial role in enhancing the metastatic potential and invasiveness of cancer cells. ecancer.orge-crt.orgnih.gov A key mechanism involves the induction of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to acquire migratory and invasive properties. oncotarget.com EZH2 can promote EMT by repressing the expression of epithelial markers like E-cadherin, often through H3K27me3 modification of their promoters. e-crt.orgoncotarget.com Overexpression of EZH2 has been correlated with aggressive behavior and metastasis in numerous cancer types. e-crt.orgoncotarget.com Inhibition of EZH2 has been shown to reduce migration and invasion in cancer cells. researchgate.netmdpi.com For instance, EZH2 knockdown interfered with the invasion ability of head and neck squamous cell carcinoma cells. nih.gov While the search results highlight the role of EZH2 in metastasis and the effects of EZH2 inhibition, specific studies detailing the impact of this compound on these processes were not identified. However, its action as an EZH2 inhibitor suggests a potential to impede metastasis and invasion.

EZH2 is closely associated with the maintenance of cancer stem cell (CSC) properties, including self-renewal and pluripotency. e-crt.orgmdpi.comoup.com CSCs are a subpopulation of cancer cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. nih.govxiahepublishing.com EZH2 can regulate transcription factors essential for stem cell maintenance. mdpi.com Studies have shown that EZH2 is upregulated in CSC populations and that its inhibition can reduce the frequency and properties of CSCs in various cancers. mdpi.comoup.com For example, EZH2 loss decreased the frequency of CSC populations in breast and pancreatic cancer cells. oup.com EZH2 has been identified as a CSC marker in clear cell renal cell carcinoma. nih.gov While the search results demonstrate the link between EZH2 and CSCs and the impact of EZH2 inhibition on CSCs, specific research on this compound's effects on cancer stem cell phenotype was not found. Based on its mechanism, this compound is expected to influence CSC populations by inhibiting EZH2.

EZH2 also influences the tumor microenvironment (TME) and contributes to immune evasion, allowing cancer cells to escape detection and destruction by the immune system. ecancer.orgvolition.commdpi.comoncotarget.comtandfonline.com EZH2 can modulate the function of various immune cells within the TME. ecancer.orgmdpi.comoncotarget.comtandfonline.com It can contribute to an immunosuppressive environment by, for example, suppressing the expression of immune checkpoint molecules or interfering with the function of anti-tumor immune cells like T cells and NK cells. volition.commdpi.comoncotarget.com EZH2 inhibition has been explored as a strategy to enhance anti-tumor immunity and improve the efficacy of immunotherapies. ecancer.orgmdpi.comoncotarget.com For instance, EZH2 inhibition has been shown to increase the expression of immune checkpoint molecules like PD-1. mdpi.com While the broad impact of EZH2 on the TME and immune evasion is documented, specific studies detailing the effects of this compound on these complex interactions were not identified in the provided search results. However, as an EZH2 inhibitor, it may indirectly influence the TME and immune responses.

EZH2 as a Tumor Suppressor (Context-Dependent Roles)

While EZH2 is frequently described as an oncogene due to its overexpression in many cancers where it represses tumor suppressor genes, it can also function as a tumor suppressor in a context-dependent manner. nih.govnews-medical.netviamedica.plfrontiersin.org This dual role is reflected in observations of both EZH2 amplifications and deletions in different cancer types. frontiersin.org For example, in some T-cell leukemias and myelodysplastic syndromes, EZH2 may act as a tumor suppressor, where its loss of function promotes the transformation of hematopoietic stem cells. nih.gov The specific cellular context and genetic background of the tumor can influence whether EZH2 promotes or suppresses tumor development. news-medical.netfrontiersin.org

EZH2 Dysregulation in Non-Malignant Diseases

Beyond its well-established roles in cancer, dysregulation of EZH2 has been linked to several non-malignant conditions. nih.govresearchgate.netmdpi.complos.orgnih.govresearchgate.netmdpi.comresearchgate.netplos.orgnih.gov

EZH2 plays a crucial role in the pathophysiology of cardiovascular diseases, particularly through its effects on vascular smooth muscle cells (VSMCs) and endothelial cells. nih.govresearchgate.netmdpi.com In conditions like pulmonary arterial hypertension (PAH), atherosclerosis, and restenosis, aberrant EZH2 activity contributes to vascular remodeling. nih.govresearchgate.netplos.orgnih.gov EZH2 can promote the proliferation and migration of VSMCs, key events in the development of these diseases. nih.govresearchgate.netplos.orgnih.gov For instance, elevated levels of EZH2 have been shown to enhance proliferation, migration, and resistance to apoptosis in pulmonary arterial smooth muscle cells, suggesting a role in PAH pathogenesis. plos.org In atherosclerosis, EZH2 has been implicated in endothelial dysfunction and the inflammatory processes contributing to plaque formation. mdpi.com Targeting EZH2 has been explored as a potential therapeutic strategy to inhibit VSMC proliferation and migration, thereby reducing the incidence of restenosis after angioplasty. nih.govnih.gov

EZH2 is also involved in metabolic processes, and its dysregulation is observed in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). researchgate.netmdpi.comresearchgate.netplos.orgnih.gov Studies have indicated that aberrant activation of EZH2 may promote NAFLD progression. researchgate.net Research in mouse models has shown that a high-fat diet can induce early changes in hepatic EZH2 expression and H3K27me3 levels, even before the onset of overweight. mdpi.comresearchgate.net Conversely, other studies suggest that defective activity or down-regulation of EZH2 can exacerbate lipid accumulation and inflammation in NAFLD. nih.gov This suggests a complex role for EZH2 in hepatic metabolic derangements, potentially influenced by the specific metabolic context. researchgate.netmdpi.comresearchgate.netplos.orgnih.gov EZH2-mediated H3K27me3 has been identified as an early epigenetic event in fatty-acid-challenged livers, highlighting EZH2 as a potential pharmacological target for metabolic disorders. mdpi.comresearchgate.net

Molecular Pharmacology of Ezh2 Targeting Compounds

Classification of EZH2 Inhibitors

EZH2 inhibitors can be broadly classified into several groups based on how they interfere with the enzyme's function or the integrity of the PRC2 complex. These classifications include S-Adenosylmethionine (SAM)-competitive inhibitors, molecules that disrupt the PRC2 complex, agents that induce EZH2 degradation, and non-specific histone methyltransferase inhibitors. nih.gov

This major class of EZH2 inhibitors functions by competing with the universal methyl donor, S-adenosyl-L-methionine (SAM), for binding to the catalytic SET domain of EZH2. nih.gov By occupying the SAM-binding site, these molecules prevent the transfer of a methyl group to histone H3 at lysine (B10760008) 27, thereby inhibiting the enzyme's methyltransferase activity. nih.gov This leads to a reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes. patsnap.com

Several SAM-competitive inhibitors have been developed and are in various stages of preclinical and clinical investigation. Examples include Tazemetostat (B611178) (EPZ-6438), which has received FDA approval for certain cancers, GSK126, and CPI-1205. patsnap.com These inhibitors can be effective against both wild-type and mutant forms of EZH2. nih.gov

The catalytic activity of EZH2 is dependent on its interaction with other core components of the PRC2 complex, particularly Embryonic Ectoderm Development (EED) and Suppressor of Zeste 12 (SUZ12). wikipedia.orgbmbreports.org A therapeutic strategy has emerged to indirectly inhibit EZH2 by disrupting these crucial protein-protein interactions. Small molecules have been developed that bind to EED, preventing its interaction with EZH2. nih.gov This disruption destabilizes the PRC2 complex and consequently diminishes its methyltransferase activity. An example of such an inhibitor is MAK683, which binds to the EED domain that interacts with H3K27me3, thereby interfering with the EZH2-EED interaction. nih.gov

Rather than merely inhibiting the enzymatic function of EZH2, another approach is to eliminate the protein from the cell entirely. nih.gov This is achieved using EZH2 degradation inducers, such as proteolysis-targeting chimeras (PROTACs). A PROTAC is a bifunctional molecule with one end that binds to the target protein (EZH2) and the other end that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EZH2, marking it for degradation by the cell's proteasome machinery. This strategy aims to overcome limitations of traditional inhibitors, as it can eliminate both the enzymatic and non-enzymatic scaffolding functions of EZH2.

Some compounds inhibit EZH2 activity indirectly and non-selectively. 3-Deazaneplanocin A (DZNep) is a well-known example that acts as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase. ashpublications.org Inhibition of this enzyme leads to the accumulation of SAH, a byproduct of methylation reactions, which in turn broadly inhibits SAM-dependent methyltransferases, including EZH2. ashpublications.org DZNep has also been shown to deplete the protein levels of PRC2 components. ashpublications.org Due to its lack of specificity, its effects are not limited to EZH2. ashpublications.org

Specific Characteristics of Ezh2-in-3

This compound is a potent small molecule inhibitor that targets the enzymatic activity of EZH2 and its homolog, EZH1.

This compound has been identified as a dual inhibitor of both EZH2 and EZH1. nih.gov Research has demonstrated its high potency, particularly against wild-type EZH2, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. nih.gov The compound shows a significant effect on cellular H3K27me3 levels and exhibits selective activity against the proliferation of certain cancer cell lines, such as diffuse large B-cell lymphoma. nih.gov

Impact on Cellular H3K27me3 Levels

This compound has been identified as an inhibitor of EZH2 and its homolog EZH1. A key indicator of EZH2 inhibition is the reduction of histone H3 lysine 27 trimethylation (H3K27me3) levels within cells. Research indicates that the therapeutic effect of this compound is significantly altered when cellular H3K27me3 levels decrease, highlighting the compound's mechanism of action through the EZH2 pathway. This modulation of H3K27me3 levels is a crucial aspect of its anti-cancer activity, particularly in cancers characterized by EZH2 hyperactivity.

Structure-Activity Relationship (SAR) Studies for EZH2 Inhibitors

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature, the broader class of EZH2 inhibitors has been subject to such investigations. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of inhibitor compounds. For other EZH2 inhibitors, SAR studies have typically focused on modifications of core scaffolds to enhance binding affinity to the S-adenosyl-L-methionine (SAM) binding pocket of the EZH2 enzyme, thereby improving their inhibitory activity. The development of potent and selective inhibitors like this compound likely emerged from similar iterative medicinal chemistry efforts.

Preclinical Pharmacological Characterization of EZH2 Inhibitors

The preclinical assessment of EZH2 inhibitors is a comprehensive process to determine their therapeutic potential. This involves a detailed characterization of their potency, selectivity, and cellular effects.

Target Selectivity and Potency against EZH2 (Wild-Type and Mutant)

This compound has demonstrated high potency as an inhibitor of wild-type EZH2. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be in the nanomolar range, a key indicator of its strong inhibitory potential.

Compound Target IC50 (nM)
This compound EZH2 (WT) 0.032 ± 0.019

This table presents the reported in vitro potency of this compound against wild-type EZH2.

Information regarding the potency of this compound against various mutant forms of EZH2 is not as readily available. However, its efficacy in diffuse large B-cell lymphoma suggests it may have activity against cell lines harboring EZH2 mutations.

In Vitro Inhibition of H3K27me3

Consistent with its potent inhibition of the EZH2 enzyme, this compound effectively reduces the levels of H3K27me3 in cellular contexts. This downstream effect is a direct consequence of its enzymatic inhibition and is a critical measure of its biological activity. The ability of this compound to modulate this key epigenetic mark underscores its potential as a therapeutic agent in cancers driven by aberrant H3K27 methylation.

Modulation of PRC2-Dependent and PRC2-Independent EZH2 Functions

EZH2 exerts its functions through both Polycomb Repressive Complex 2 (PRC2)-dependent and -independent mechanisms. The canonical function of EZH2 is as the catalytic subunit of PRC2, responsible for H3K27 methylation and subsequent gene silencing. EZH2 can also have non-canonical, PRC2-independent roles, including the regulation of gene expression through interactions with other transcription factors.

The primary mechanism of action for this compound appears to be the inhibition of the PRC2-dependent methyltransferase activity of EZH2, as evidenced by its impact on H3K27me3 levels. The extent to which this compound modulates the PRC2-independent functions of EZH2 has not been extensively elucidated in available research. Further studies are needed to fully understand the complete pharmacological profile of this compound in relation to the diverse roles of its target enzyme.

Mechanistic Insights into Ezh2 Inhibition in Preclinical Models

Effects on Gene Expression and Transcriptional Reprogramming

The primary mechanism of EZH2 inhibition involves the global reduction of H3K27me3 levels, which leads to the de-repression of target genes. This transcriptional reprogramming affects a wide array of genes, including those that control cell fate, differentiation, and proliferation.

A critical consequence of EZH2 inhibition is the reactivation of tumor suppressor genes that were epigenetically silenced during tumorigenesis. Preclinical studies have demonstrated that targeting EZH2 leads to the upregulation of key genes that halt cell proliferation and promote cell death. For instance, inhibition of EZH2 can activate the expression of p21/CDKN1A, a critical cell cycle inhibitor, in a p53-independent manner, thereby contributing to cell cycle arrest and the induction of a senescence phenotype in melanoma cells nih.gov. In mantle cell lymphoma models, dual inhibition of EZH1/EZH2 has been shown to restore the expression of cell cycle regulators like CDKN1C nih.gov.

Furthermore, research in epithelial ovarian cancer has identified ALDH1A1, a putative cancer stem cell marker, as a direct target of EZH2. Inhibition of EZH2 leads to a significant upregulation of ALDH1A1 expression nih.govnih.gov. Studies have also indicated that resistance to EZH2 inhibitors in some lymphoma models can be linked to the MAPK signaling pathway's reduction of TNFSF10 and BAD expression, suggesting these apoptosis-related genes are also modulated by EZH2 activity nih.gov.

GeneFunctionEffect of EZH2 Inhibition
CDKN1A (p21) Cell Cycle InhibitorUpregulation/Reactivation nih.govaacrjournals.org
ATF3 Transcription Factor, Stress ResponseUpregulation
TNFSF10 (TRAIL) Apoptosis-Inducing LigandUpregulation nih.gov
BAD Pro-Apoptotic ProteinUpregulation nih.gov
ALDH1A1 Aldehyde Dehydrogenase, Stem Cell MarkerUpregulation/Reactivation nih.govnih.gov
CDKN1C (p57) Cell Cycle InhibitorUpregulation/Reactivation nih.gov

This table summarizes the effects of EZH2 inhibition on key tumor suppressor genes based on preclinical research findings.

Beyond reactivating tumor suppressors, EZH2 inhibition can also lead to the downregulation of genes that promote cancer cell survival and proliferation. Notably, multiple studies have revealed that EZH2 inhibitors can robustly suppress the expression of genes involved in DNA damage repair (DDR) pathways nih.gov. In models of uterine fibroids and prostate cancer, EZH2 inhibition decreased the expression of key DDR genes like RAD51 and BRCA1 and those in the base excision repair (BER) pathway nih.govoup.comresearchgate.net. This impairment of DNA repair capacity can lead to the accumulation of DNA lesions, sensitizing cancer cells to genotoxic stress and other therapies nih.govnih.govpnas.org. This effect suggests a noncanonical role for EZH2 in transcriptionally activating these oncogenic pathways, which is blocked by its inhibition nih.gov.

The regulatory effects of EZH2 are not limited to protein-coding genes. EZH2 activity is intricately linked with non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). LncRNAs such as HOTAIR have been shown to recruit EZH2 to specific gene loci to catalyze H3K27 trimethylation, leading to the suppression of downstream tumor suppressor genes. Consequently, inhibiting EZH2 can disrupt these oncogenic lncRNA-driven pathways. Furthermore, EZH2 inhibition can induce the expression of endogenous retroviral elements (ERVs), which can generate double-stranded RNA (dsRNA). This "viral mimicry" can trigger innate immune signaling pathways, such as the STING/MDA5 pathway, enhancing the immunogenicity of tumor cells nih.govjcancer.org.

Cellular Responses to EZH2 Inhibition

The extensive transcriptional reprogramming induced by EZH2 inhibitors like Ezh2-in-3 culminates in significant, observable changes in cancer cell behavior, primarily through the induction of cell cycle arrest and apoptosis.

A common outcome of EZH2 inhibition across numerous cancer models is the halting of the cell cycle. By derepressing cyclin-dependent kinase inhibitors like CDKN1A and CDKN1C, EZH2 inhibitors effectively put the brakes on cell proliferation nih.govnih.gov. Preclinical studies have documented cell cycle arrest at different phases. For example, EZH2 inhibition has been shown to cause G0/G1 phase arrest in human glioma cells and mantle cell lymphoma nih.govnih.gov. In other contexts, such as in uterine fibroid and multiple myeloma cells, a G2/M phase arrest has been observed following treatment with an EZH2 inhibitor nih.gov. This cytostatic effect is a direct result of the restored expression of genes that regulate cell cycle checkpoints oup.comnih.gov.

Cell Cycle PhaseEffect of EZH2 InhibitionCancer Model
G1/S ArrestGlioma, Mantle Cell Lymphoma nih.govnih.govresearchgate.netbiorxiv.org
G2/M ArrestUterine Fibroids, Multiple Myeloma nih.govmdpi.com

This table illustrates the cell cycle phases at which arrest has been observed following EZH2 inhibition in different preclinical models.

In addition to halting proliferation, EZH2 inhibition can actively induce programmed cell death, or apoptosis. This is achieved both by upregulating pro-apoptotic genes (e.g., BAD) and by sensitizing cells to internal and external death signals nih.gov. In head and neck squamous cell carcinoma (HNSCC), EZH2 inhibition was found to induce apoptosis through a mitochondria-dependent pathway, characterized by the loss of mitochondrial membrane potential nih.gov. Similarly, in glioma cells, silencing EZH2 led to apoptosis via the mitochondrial pathway, involving changes in Bax and Bcl-2 protein levels and the activation of caspases 9 and 3 nih.gov. The impairment of DNA damage repair pathways also contributes to cell death, as the accumulation of unrepaired DNA damage can trigger apoptosis nih.govnih.gov. Preclinical studies in synovial sarcoma and other cancers have consistently shown that EZH2 inhibition results in concentration-dependent cell death plos.orgsigmaaldrich.comnih.gov.

Impact on the Tumor Microenvironment and Immune Modulation

The inhibition of EZH2 has profound effects on the tumor microenvironment (TME), often shifting it from an immunosuppressive to an immune-active state. tandfonline.com EZH2 plays a multifaceted role in regulating the function of various immune cells. xiahepublishing.comfrontiersin.org A key mechanism by which EZH2 inhibition enhances anti-tumor immunity is through the modulation of regulatory T cells (Tregs). nih.govnih.gov Tregs are a subset of T cells that suppress the activity of other immune cells, thereby hindering the body's ability to attack cancer cells. frontiersin.org

Studies have shown that genetic deletion or pharmacological inhibition of EZH2 within Tregs impairs their suppressive functions and can lead to a phenotype resembling that of effector T cells. nih.gov This functional switch within the TME results in a more robust anti-tumor response, driven by enhanced activity of cytotoxic T cells. nih.govnih.gov Consequently, EZH2 inhibition can act synergistically with other immunotherapies, such as immune checkpoint blockade, to improve tumor control. nih.govnih.gov

A major barrier to effective anti-tumor immunity is the ability of cancer cells to evade detection by the immune system. EZH2 contributes to this evasion by suppressing the mechanisms required for T cells to recognize and attack tumor cells. nih.gov Inhibition of EZH2 can counteract this in two significant ways: by increasing T cell infiltration into the tumor and by enhancing antigen presentation on the surface of cancer cells. nih.govresearchgate.net

EZH2 can repress the expression of certain chemokines—signaling proteins that attract immune cells. nih.gov By inhibiting EZH2, the production of these chemokines can be restored, leading to increased recruitment of CD4+ and CD8+ T cells into the tumor. nih.govnih.gov Furthermore, EZH2 directly silences genes involved in the major histocompatibility complex (MHC) class I antigen presentation pathway. nih.gov Inhibition of EZH2 upregulates the expression of MHC class I molecules on the tumor cell surface, making them more "visible" to cytotoxic CD8+ T cells. nih.govresearchgate.net This enhanced antigen presentation sensitizes the cancer cells to T cell-mediated killing. nih.gov

EZH2 inhibition directly modulates the expression of key molecules involved in immune regulation, including MHC and immune checkpoint proteins. nih.govresearchgate.net In vitro and in vivo studies have demonstrated that treatment with an EZH2 inhibitor can lead to a significant upregulation of both MHC class I and MHC class II on cancer cells. researchgate.net This is a critical mechanism for improving the efficacy of immunotherapies, as it enhances the ability of both CD8+ and CD4+ T cells to recognize tumor antigens.

The effect of EZH2 inhibition on the programmed death-ligand 1 (PD-L1) is context-dependent. In hepatocellular carcinoma, EZH2 directly represses the promoter of the gene encoding PD-L1 (CD274), meaning that EZH2 inhibition leads to increased PD-L1 expression. nih.govresearchgate.net In contrast, in some lung cancer models, EZH2 has been shown to promote PD-L1 expression. nih.gov The upregulation of antigen presentation machinery is a key mechanism for overcoming resistance to anti-PD-1/PD-L1 therapies. nih.gov For instance, in a preclinical model of head and neck squamous cell carcinoma (HNSCC) that was resistant to anti-PD-1 therapy, the combination of an EZH2 inhibitor (GSK126) with the anti-PD-1 antibody synergistically suppressed tumor growth. nih.gov This effect was linked to the inhibitor's ability to reduce the repressive H3K27me3 histone mark on the promoter of β-2-microglobulin (B2M), an essential component of the MHC class I complex. nih.gov

Impact of EZH2 Inhibition on the Tumor Microenvironment
MechanismEffect of EZH2 InhibitionConsequence for Anti-Tumor Immunity
Regulatory T cells (Tregs)Alters Treg phenotype and impairs suppressive functionEnhances effector T cell responses
T Cell InfiltrationIncreases expression of T-cell-attracting chemokinesPromotes recruitment of CD4+ and CD8+ T cells into the tumor
Antigen PresentationUpregulates MHC Class I and II expression on tumor cellsIncreases tumor cell recognition by T cells
Immune CheckpointsModulates PD-L1 expression (context-dependent)Can synergize with checkpoint inhibitors to overcome resistance

Regulation of Cytokines and Chemokines (e.g., CXCL9, CXCL10, IL-6, IL-1β, INF-γ)

Inhibition of EZH2 has been shown to modulate the expression of various cytokines and chemokines, key signaling molecules involved in inflammation and immune responses. EZH2 typically acts as a transcriptional repressor, and its inhibition can lead to the de-repression and subsequent re-expression of certain genes. nih.govresearchgate.net

In the context of idiopathic pulmonary fibrosis (IPF), the antifibrotic chemokine CXCL10 is selectively repressed. nih.govnih.gov Studies have demonstrated that EZH2-mediated histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is significantly enriched at the CXCL10 promoter in fibroblasts from IPF lungs. nih.gov Inhibition or depletion of EZH2 reverses this repressive epigenetic mark, leading to the restored expression of CXCL10. nih.govnih.gov This effect is intertwined with the activity of another methyltransferase, G9a, suggesting a functionally interdependent interplay between the two enzymes in regulating CXCL10 expression. nih.govnih.gov Cytokines such as IL-1β and IFN-γ are known inducers of CXCL10. nih.gov

In models of neuropathic pain, enhanced EZH2 function in microglia facilitates the production of pro-inflammatory cytokines and chemokines, contributing to neuroinflammation. nih.gov Inhibition of EZH2 in these models can attenuate the production of such inflammatory mediators. nih.gov Furthermore, in models of non-alcoholic fatty liver disease (NAFLD), the inhibition of EZH2 was associated with an increased expression of pro-inflammatory markers, including TNF-α. nih.govmdpi.com

Table 1: EZH2 Inhibition and Cytokine/Chemokine Regulation

Cytokine/Chemokine Effect of EZH2 Inhibition/Depletion Disease Model/Context Source(s)
CXCL10 Expression is restored/increased Idiopathic Pulmonary Fibrosis (IPF) nih.gov, nih.gov
Pro-inflammatory Cytokines Production is attenuated Neuropathic Pain (Microglia) nih.gov
TNF-α Expression is increased Non-alcoholic Fatty Liver Disease (NAFLD) nih.gov, mdpi.com

Effects in Non-Oncological Contexts

EZH2 plays a significant role in regulating the function of vascular smooth muscle cells (VSMCs), and its dysregulation is implicated in cardiovascular diseases such as atherosclerosis and pulmonary hypertension. nih.govresearchgate.netnih.gov Overexpression of EZH2 has been observed to promote VSMC proliferation and migration. nih.govnih.gov

Preclinical studies using gene silencing techniques have shown that the knockdown of EZH2 in VSMCs leads to a marked reduction in their proliferation and migration capabilities. nih.govresearchgate.net In wound healing assays, VSMCs with depleted EZH2 exhibited slower wound closure compared to control cells. researchgate.net Similarly, Transwell invasion assays indicated that EZH2 knockdown significantly reduced the invasive capacity of VSMCs. researchgate.net These findings suggest that inhibiting EZH2 can counteract the abnormal proliferation and migration of VSMCs that contribute to vascular remodeling in disease states. nih.govnih.gov

Table 2: Effects of EZH2 Knockdown on Vascular Smooth Muscle Cell (VSMC) Functions

Cellular Process Assay Outcome of EZH2 Knockdown Source(s)
Proliferation EdU proliferation assay Decreased proliferation researchgate.net
Migration Wound Healing Assay Slower wound closure researchgate.net
Invasion Transwell Assay Markedly reduced invasion researchgate.net
Migration Wound Healing Assay Significantly inhibited migration nih.gov

In conditions of tissue ischemia, where blood supply is restricted, EZH2 appears to act as a repressor of angiogenesis (the formation of new blood vessels). nih.govresearchgate.net Studies in mouse models of limb ischemia have shown that EZH2 expression is increased in endothelial cells within ischemic muscle tissue. researchgate.neted.ac.ukendocrine-abstracts.org

Pharmacological inhibition of EZH2 using the inhibitor 3-deazaneplanocin A (DZNep) has demonstrated significant therapeutic potential in these models. nih.goved.ac.ukendocrine-abstracts.org Treatment with the EZH2 inhibitor led to an increase in capillary density in the ischemic muscles and improved post-ischemic blood flow recovery. endocrine-abstracts.orgahajournals.org The underlying mechanism involves the de-repression of key pro-angiogenic genes, such as endothelial nitric oxide synthase (eNOS) and brain-derived neurotrophic factor (BDNF). nih.govresearchgate.neted.ac.ukahajournals.org EZH2 inhibition reduces the abundance of the repressive H3K27me3 mark on the promoters of these genes, leading to their increased expression and enhanced functional capacities of endothelial cells, including migration and angiogenesis. nih.goved.ac.ukendocrine-abstracts.org

Table 3: Impact of EZH2 Inhibition on Angiogenesis in Ischemic Models

Parameter Effect of EZH2 Inhibition (with DZNep) Mechanism Source(s)
Blood Flow Recovery Improved Increased angiogenesis ed.ac.uk, nih.gov, ahajournals.org
Capillary Density Increased Promotion of new blood vessel formation endocrine-abstracts.org, ahajournals.org
eNOS Expression Increased Decreased H3K27me3 on gene promoter ed.ac.uk, endocrine-abstracts.org, researchgate.net
BDNF Expression Increased Decreased H3K27me3 on gene promoter ed.ac.uk, endocrine-abstracts.org, researchgate.net
Endothelial Cell Function Enhanced migration and network formation Upregulation of pro-angiogenic genes ed.ac.uk, endocrine-abstracts.org

The role of EZH2 in lipid metabolism is complex, with studies reporting different effects depending on the specific cell type and disease model. In the context of atherosclerosis, EZH2 was found to be upregulated in the aorta of hyperhomocysteinemic ApoE-/- mice, where it contributed to foam cell formation, a key event in plaque development. researchgate.net

Conversely, in models of non-alcoholic fatty liver disease (NAFLD), the expression and activity of EZH2 were found to be down-regulated in the livers of NAFLD rats and in fatty acid-treated liver cells. nih.govmdpi.com In this setting, further pharmacological inhibition of EZH2 with DZNep was shown to increase lipid accumulation and the expression of inflammatory molecules. nih.govmdpi.com Similarly, studies in primary human adipocytes and breast cancer cells have reported that EZH2 inhibition can induce or enhance lipid droplet accumulation. nih.gov This effect in adipocytes was linked to the upregulation of Apolipoprotein E (ApoE), which in turn promotes lipoprotein-dependent lipid uptake. nih.gov These findings suggest that the effect of EZH2 inhibition on lipid accumulation is highly context-dependent.

Table 4: EZH2 and Lipid Accumulation in Different Preclinical Models

Disease Model/Cell Type EZH2 Status/Effect of Inhibition Outcome on Lipid Accumulation Source(s)
Atherosclerosis (ApoE-/- mice) Upregulated Contributes to foam cell formation researchgate.net
NAFLD (rats, HepG2 cells) Down-regulated Inhibition exacerbates lipid accumulation nih.gov, mdpi.com
Human Preadipocytes Inhibition (with GSK126) Induces lipid accumulation nih.gov
Breast Cancer Cells Inhibition (with DZNep) Enhances lipid droplet accumulation nih.gov

Table of Mentioned Compounds

Compound Name
3-Deazaneplanocin A (DZNep)
CXCL9
CXCL10
This compound
GSK126
IL-1β
IL-6

Despite a comprehensive search for the chemical compound “this compound” (CAS number 1377997-28-8), there is insufficient publicly available scientific literature to provide the detailed preclinical validation data requested for the specified article structure.

While "this compound" is identifiable as a small molecule inhibitor of EZH2 and EZH1, dedicated studies detailing its effects in a wide range of in vitro and in vivo models—as required by the outlined sections on cancer cell lines, primary cell cultures, functional assays, and various animal models—could not be located.

The existing research on EZH2 inhibition is extensive; however, it predominantly focuses on other compounds such as tazemetostat (B611178) (EPZ-6438), GSK126, and EPZ011989. These studies provide a wealth of data on the preclinical validation of EZH2 inhibition as a therapeutic strategy in oncology and other fields. Unfortunately, this information cannot be substituted to describe "this compound" without violating the strict requirement to focus solely on the specified compound.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each section and subsection of the requested article while adhering to the provided constraints. Further research and publication of data specifically on "this compound" would be required to fulfill this request.

Preclinical Validation of Ezh2 Inhibition in Disease Models

In Vivo Animal Models

Non-Oncological Disease Models (e.g., Limb Ischemia, Fatty Liver Disease)

The enhancer of zeste homolog 2 (EZH2) is recognized for its role in various non-cancerous pathologies, including the regulation of immune responses, tissue repair, and neuroinflammatory processes. However, based on available scientific literature, specific preclinical validation studies for the compound Ezh2-in-3 in non-oncological disease models such as limb ischemia or fatty liver disease have not been reported. Research has primarily focused on the broader class of EZH2 inhibitors in these contexts rather than on this compound specifically.

Biomarker Identification and Validation

The identification of reliable biomarkers is crucial for the clinical development of targeted therapies like EZH2 inhibitors. Biomarkers can help in patient selection, provide early evidence of a drug's activity, and predict treatment response.

H3K27me3 as a Pharmacodynamic Marker

The primary function of the EZH2 enzyme is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a process that leads to the repression of gene transcription. nih.gov this compound is an inhibitor of EZH2, and its mechanism of action is directly linked to this catalytic function. nih.gov

A key indicator of the biological activity of an EZH2 inhibitor is the global reduction of H3K27me3 levels within cells. Research indicates that the therapeutic effect of this compound is significantly influenced by cellular H3K27me3 levels. nih.gov A decrease in this histone mark confirms that the inhibitor has engaged its target and is functioning as expected. Therefore, the measurement of H3K27me3 levels in tumor tissue or circulating cells serves as a critical pharmacodynamic biomarker to monitor the biological activity and verify the mechanism of action of EZH2 inhibitors like this compound following administration.

Gene Signatures Predicting Response to EZH2 Inhibition

While gene expression patterns are being explored to predict sensitivity to the broader class of EZH2 inhibitors, specific gene signatures that predict a direct response to the compound this compound have not been detailed in the available scientific literature. The development of such signatures would be a significant step toward personalizing therapy for patients.

Identification of Predictive Biomarkers (e.g., PRICKLE1, H3K27me3 in Uveal Melanoma)

Predictive biomarkers are essential for identifying patient populations most likely to benefit from a specific therapy. For the broader class of EZH2 inhibitors, high expression of H3K27me3 has been investigated as a potential prognostic marker in conditions like uveal melanoma. However, there is no specific information available from the searched sources that identifies or validates predictive biomarkers, such as PRICKLE1 or H3K27me3 status in uveal melanoma, specifically for predicting the response to this compound.

Data on this compound

PropertyDetailsReference
Target EZH2 / EZH1 nih.gov
Description An inhibitor of EZH2 and EZH1. It has shown selective effects on the growth of diffuse large B-cell lymphoma cells. nih.gov
IC50 (EZH2 WT) 0.032 ± 0.019 nM nih.gov

An article focusing solely on the chemical compound “this compound” cannot be generated as requested.

Extensive searches for scientific literature detailing the mechanisms of resistance to the specific compound "this compound" did not yield any relevant results. The provided outline requires in-depth information on acquired genetic alterations and the activation of bypass signaling pathways that lead to resistance against this particular compound.

The available research focuses on general mechanisms of resistance to the broader class of EZH2 inhibitors, such as GSK126, EPZ-6438, and tazemetostat (B611178). This body of literature describes how mutations in the EZH2 gene can prevent drug binding and how activation of pathways like PI3K/AKT and MAPK can lead to therapeutic resistance. However, none of the available scientific publications specifically link these mechanisms to "this compound".

Therefore, due to the lack of specific data for "this compound" in the scientific domain, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. To do so would require speculation and extrapolation from data on other, different compounds, which would not meet the required standards of scientific accuracy.

Mechanisms of Resistance to Ezh2 Inhibitors

EZH2-Independent Drug Efflux Mechanisms (e.g., ABC-Transporters)

One important mechanism of drug resistance is the increased expression and activity of ATP-binding cassette (ABC) transporters. These proteins act as efflux pumps, actively removing a wide range of substances, including chemotherapeutic drugs, from the cell, thereby reducing their intracellular concentration and efficacy.

Recent studies have unexpectedly found that S-adenosyl-methionine (SAM)-competitive EZH2 inhibitors can induce resistance to platinum-based chemotherapies, such as oxaliplatin. mdpi.comnih.gov This resistance is not due to the inhibitors' effects on EZH2 but rather an off-target effect that leads to the upregulation of ABC transporters, specifically ABCG1 and ABCG2. mdpi.comresearchgate.net This increased expression of efflux pumps leads to enhanced removal of the platinum drugs from the cancer cells. mdpi.comresearchgate.net

Interestingly, this effect appears to be independent of EZH2's methyltransferase activity. mdpi.comnih.gov The inhibitors were found to increase the expression of sterol regulatory element-binding proteins (SREBPs), which in turn upregulate the expression of the ABCG transporters. mdpi.com This highlights a potential for adverse drug-drug interactions when combining SAM-competitive EZH2 inhibitors with platinum-based chemotherapies. mdpi.comnih.gov

The table below summarizes the key findings related to EZH2-independent drug efflux mechanisms.

FindingImplication
SAM-competitive EZH2 inhibitors increase the expression of SREBP1/2. mdpi.comThis is an off-target effect independent of EZH2 inhibition.
Increased SREBP1/2 leads to upregulation of ABCG1/2 transporters. mdpi.comresearchgate.netThis enhances the efflux of other drugs from the cancer cell.
This mechanism induces resistance to platinum-based chemotherapies. mdpi.comnih.govCaution is needed when considering combination therapies with these agents.

Alterations in Target Gene Regulation

Resistance to EZH2 inhibitors can also arise from alterations in the regulation of genes that are downstream of EZH2. EZH2 inhibitors exert their anti-cancer effects by reactivating the expression of tumor suppressor genes that are silenced by EZH2-mediated H3K27 trimethylation. nih.gov Resistance can occur when cancer cells find ways to bypass this reactivation or activate alternative survival pathways.

One key mechanism involves the RB1/E2F cell cycle pathway. aacrjournals.orgnih.govaacrjournals.org In sensitive tumors, EZH2 inhibition leads to the upregulation of the tumor suppressor RB1, which in turn represses the E2F transcription factor, causing cell cycle arrest in the G1 phase. aacrjournals.org However, cancer cells can acquire resistance by developing mutations that inactivate RB1. aacrjournals.orgnih.gov This loss of RB1 function decouples the anti-proliferative effects of EZH2 inhibition from cell cycle control, allowing the cells to continue dividing despite treatment. aacrjournals.orgnih.gov

Furthermore, mutations in the EZH2 gene itself can alter the transcriptional response to its inhibition. For example, the EZH2Y641F mutation, common in follicular lymphoma, changes the landscape of H3K27 methylation and alters which genes are expressed upon treatment with an EZH2 inhibitor. biorxiv.org This can lead to the induction of different sets of genes, potentially promoting survival rather than cell death. biorxiv.org

Another mechanism of resistance involves the activation of pro-survival signaling pathways, such as the IGF-1R, PI3K, and MEK pathways. nih.govashpublications.orgnih.gov Activation of these pathways can override the pro-apoptotic signals induced by EZH2 inhibition, allowing cancer cells to survive and proliferate. nih.govashpublications.orgnih.gov For instance, the activation of the PI3K/AKT and MAPK pathways can lead to the decreased expression of the pro-apoptotic proteins TNFSF10 and BAD through a FOXO3-dependent mechanism. nih.govnih.gov

The following table summarizes the key alterations in target gene regulation that contribute to EZH2 inhibitor resistance.

AlterationConsequence
Inactivating mutations in RB1. aacrjournals.orgnih.govDecouples EZH2 inhibition from cell cycle control, allowing continued proliferation.
Mutations in EZH2 (e.g., Y641F). biorxiv.orgAlters the transcriptional response to inhibition, potentially activating pro-survival genes.
Activation of pro-survival pathways (IGF-1R, PI3K, MEK). nih.govashpublications.orgnih.govOverrides the pro-apoptotic effects of EZH2 inhibition.
Decreased expression of pro-apoptotic proteins (TNFSF10, BAD). nih.govnih.govReduces the ability of EZH2 inhibitors to induce cell death.

Combination Therapeutic Strategies with Ezh2 Inhibitors

Rationale for Combination Approaches

The enhancer of zeste homolog 2 (EZH2) is an epigenetic regulator that, when overexpressed or mutated in various cancers, contributes to tumor progression by silencing tumor suppressor genes. nih.govnih.gov While EZH2 inhibitors have shown some success as monotherapies, particularly in certain hematological cancers, their efficacy in solid tumors has been limited. nih.gov This has led to a strong rationale for exploring combination therapies. The primary goals of these combination strategies are to enhance treatment efficacy, overcome mechanisms of drug resistance, and improve long-term survival rates. mdpi.com

By targeting EZH2, researchers aim to reverse epigenetic silencing, thereby restoring the expression of genes that can sensitize cancer cells to other treatments. mdpi.com EZH2 inhibition can modulate the tumor microenvironment, making it more susceptible to immune attack, and can also interfere with pathways that drive resistance to conventional chemotherapy. nih.govxiahepublishing.com Combining EZH2 inhibitors with immunotherapy, chemotherapy, or targeted agents aims to create a synergistic antitumor effect that is greater than the sum of its parts. nih.govmdpi.com

Synergy with Immunotherapies

EZH2 plays a critical role in coordinating the immune response to tumors, affecting both cancer cells and various immune cells. nih.gov Its inhibition can reverse epigenetic immune suppression, providing a strong basis for combination with immunotherapies. tandfonline.com Preclinical studies have consistently shown that EZH2 inhibitors can enhance the efficacy of treatments like immune checkpoint blockade and CAR T-cell therapy. tandfonline.comecancer.org

EZH2 inhibition has been shown to modulate the expression of immune checkpoint molecules, thereby enhancing the effectiveness of immunotherapies. ecancer.org In some cancers, EZH2 suppresses the expression of ligands that attract T-cells to the tumor. For instance, in a mouse model of ovarian cancer, EZH2 inhibition led to an increase in Th1 chemokines CXCL9 and CXCL10, which promoted the infiltration of effector T-cells and boosted the therapeutic effects of PD-L1 blockade. xiahepublishing.com

Conversely, in other contexts, EZH2 inhibition can increase the expression of PD-L1 on tumor cells. While this might seem counterintuitive, it can render tumors that were previously non-responsive to immune checkpoint inhibitors more susceptible to anti-PD-1/PD-L1 therapy. nih.govresearchgate.net In colorectal cancer models, combining an EZH2 inhibitor with an anti-PD-1 antibody improved the tumor microenvironment, promoted immune cell infiltration, and resulted in a synergistic anti-cancer effect. nih.gov Studies have also shown that combining EZH2 inhibition with anti-CTLA-4 therapy can significantly slow melanoma growth. xiahepublishing.com

Combining EZH2 inhibitors with CAR-T therapy is a promising strategy to improve outcomes, particularly in solid tumors where CAR-T efficacy has been challenging. ecancer.orgresearchgate.net Research has shown that EZH2 inhibition can increase the expression of tumor-associated antigens on cancer cells, making them better targets for CAR-T cells. xiahepublishing.comecancer.org For example, in Ewing sarcoma, EZH2 inhibitors boosted the expression of specific antigens, which improved the therapeutic effect of corresponding CAR-T therapy. xiahepublishing.comecancer.org

Furthermore, studies in B-cell lymphoma and multiple myeloma models demonstrated that pretreatment with the EZH2 inhibitor tazemetostat (B611178) significantly enhanced the tumor-killing efficacy of various CAR T-cell products (anti-CD19, anti-BCMA, etc.). researchgate.netnih.gov This combination has been shown to improve CAR-T cell activation, expansion, and infiltration into the tumor. nih.gov The use of dual EZH1/EZH2 inhibitors, such as valemetostat, may further boost CAR-T efficacy. researchgate.netnih.gov

Synergy with Conventional Chemotherapy Agents

EZH2 overexpression has been linked to resistance against various chemotherapy drugs, including platinum-based compounds. nih.govnih.gov By inhibiting EZH2, it is possible to resensitize cancer cells to these conventional agents, providing a powerful combination strategy. nih.govaacrjournals.org

Numerous preclinical studies have demonstrated a synergistic or additive effect when combining EZH2 inhibitors with cisplatin. nih.govnih.gov In models of ovarian, lung, and breast cancer, EZH2 knockdown or inhibition was shown to increase the cytotoxic effects of cisplatin and enhance cancer cell apoptosis. nih.govresearchgate.net For instance, in cisplatin-resistant ovarian cancer cells, knockdown of EZH2 resensitized the cells to the drug. aacrjournals.org Similarly, in aggressive-variant prostate cancer cells, pretreatment with an EZH2 inhibitor led to a more than five-fold reduction in the IC50 of cisplatin. tandfonline.com The mechanism often involves the impairment of DNA repair genes that are responsible for resistance to platinum-based chemotherapy. tandfonline.com

The interaction with oxaliplatin is more complex. While some studies suggest that targeting the EZH2 pathway could help overcome oxaliplatin resistance in colorectal cancer nih.govresearchgate.net, other research has shown that certain EZH2 inhibitors can paradoxically increase resistance to oxaliplatin in T-cell lymphoma models. researchgate.net This resistance was linked to an increase in ABC transporters responsible for drug efflux, an effect that appeared to be independent of EZH2's primary methyltransferase activity. researchgate.net However, in some colorectal cancer studies, elevating H3K27me3 levels (the opposite of EZH2 inhibition's direct effect) sensitized cells to oxaliplatin, suggesting the relationship is highly context-dependent. nih.gov

Data on Combination Therapies with EZH2 Inhibitors

Below are interactive tables summarizing findings from preclinical studies on the combination of EZH2 inhibitors with other therapies.

Table 1: EZH2 Inhibitors in Combination with Immunotherapy

Combination AgentCancer ModelKey FindingsReference
PD-1/PD-L1 BlockadeOvarian Cancer, Colorectal CancerIncreased T-cell infiltration; enhanced therapeutic effects of checkpoint blockade. xiahepublishing.comnih.gov
CTLA-4 BlockadeMelanomaSignificantly slowed tumor growth compared to monotherapy. xiahepublishing.com
CAR T-Cell TherapyEwing Sarcoma, B-cell Lymphoma, Multiple MyelomaIncreased tumor-associated antigen expression; enhanced CAR-T killing efficacy, activation, and expansion. xiahepublishing.comecancer.orgnih.gov
PD-1 BlockersMalignant Pleural MesotheliomaIncreased macrophage-mediated toxicity against tumor cells. xiahepublishing.comecancer.org

Synergy with Docetaxel

Preclinical studies have indicated that combining EZH2 inhibitors with the chemotherapeutic agent Docetaxel could be a promising strategy, particularly in overcoming drug resistance. In models of prostate cancer, resistance to Docetaxel has been linked to the induction of EZH2. Inhibition of EZH2 in these resistant cells has been shown to suppress the populations of cancer stem cells that are often induced by Docetaxel treatment. Mechanistically, EZH2 activity is required for the induced expression of stemness markers such as Nanog, Sox2, and CD44 following Docetaxel exposure. By blocking EZH2, inhibitors can reverse this effect and re-sensitize cancer cells to Docetaxel-induced apoptosis. researchgate.net

Table 1: Preclinical Findings of EZH2 Inhibitor and Docetaxel Combination

Cancer Model EZH2 Inhibitor Key Findings
Docetaxel-Resistant Prostate Cancer Cells DZNEP Overcame Docetaxel resistance by suppressing cancer stem cell populations. Reduced Docetaxel-induced expression of Nanog, Sox2, and CD44. researchgate.net

Enhanced Efficacy with Components of R-CHOP

The R-CHOP regimen, a cornerstone of treatment for non-Hodgkin lymphomas, consists of Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisolone. Preclinical research has demonstrated that EZH2 inhibitors can synergize with the components of CHOP, significantly enhancing their anti-tumor effects, particularly in lymphomas with EZH2 mutations. ashpublications.org

Remarkably, a significant portion of this synergy has been attributed to the combination with Prednisolone, a glucocorticoid receptor agonist. aacrjournals.orgnih.govnih.gov The combination of the EZH2 inhibitor EPZ-6438 with Prednisolone has shown dramatic synergistic cell-killing effects in preclinical models of germinal center non-Hodgkin lymphomas. aacrjournals.orgnih.govnih.gov This enhanced anti-proliferative effect was observed not only in cells with EZH2 mutations but also extended to wild-type EZH2 germinal center non-Hodgkin lymphoma cells. aacrjournals.orgnih.gov This suggests a broader applicability of this combination. The synergy with other components of CHOP, such as Cyclophosphamide, Doxorubicin, and Vincristine, has also been observed, although these effects were more restricted to EZH2 mutant-bearing cells in in-vitro studies. aacrjournals.org

In vivo studies have further corroborated these findings, showing significant synergy in lymphoma cell killing when an EZH2 inhibitor was co-administered with the full CHOP regimen. aacrjournals.org Additionally, the combination of an EZH2 inhibitor with Doxorubicin has been explored in models of synovial sarcoma and triple-negative breast cancer, demonstrating enhanced anti-tumor efficacy. researchgate.netdrugdiscoverynews.com

Table 2: Preclinical Synergy of EZH2 Inhibitors with R-CHOP Components

Cancer Model EZH2 Inhibitor Combination Agent(s) Key Findings
Germinal Center Non-Hodgkin Lymphoma EPZ-6438 CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisolone) Dramatic synergy in cell killing in EZH2 mutant cells. ashpublications.orgaacrjournals.orgnih.govnih.gov
Germinal Center Non-Hodgkin Lymphoma EPZ-6438 Prednisolone, Dexamethasone Potent synergistic anti-proliferative effects in both EZH2 mutant and wild-type cells. aacrjournals.orgnih.govnih.gov
Synovial Sarcoma Xenograft Tazemetostat Doxorubicin Enhanced tumor growth inhibition compared to either agent alone. researchgate.net
Triple-Negative Breast Cancer EZH2-targeting siRNA Doxorubicin Synergistically improved anti-tumor efficacy. drugdiscoverynews.com

Synergy with Radiation Therapy

The combination of EZH2 inhibitors with radiation therapy represents a promising strategy to enhance the efficacy of radiotherapy. Preclinical evidence suggests that EZH2 inhibition can sensitize cancer cells to the cytotoxic effects of ionizing radiation. In models of castration-resistant prostate cancer, it has been demonstrated that radiotherapy agents can decrease the expression of EZH2. firstwordpharma.com The concomitant administration of an EZH2 inhibitor with radiation can lead to a much greater inhibitory effect on cancer cell growth. firstwordpharma.com This suggests that EZH2 inhibitors could be used to lower the required dose of radiation, potentially reducing treatment-related toxicities.

Synergy with Other Targeted Therapies

The integration of EZH2 inhibitors with other targeted therapies is a rapidly advancing area of research, aiming to exploit multiple oncogenic pathways simultaneously for a more potent anti-cancer effect.

DNA Damage Repair (DDR) Agents

EZH2 has been implicated in the DNA damage response (DDR), making the combination of EZH2 inhibitors and DDR agents a rational therapeutic strategy. Pharmacological inhibition of EZH2 has been shown to sensitize multiple myeloma cells to DNA-damaging agents, promoting apoptosis. nih.govnih.gov Studies have shown that treatment with DNA-damaging agents like Doxorubicin can lead to an upregulation of EZH2. Combining an EZH2 inhibitor with these agents can weaken the cellular response to DNA damage, leading to heightened DNA damage and apoptosis. nih.gov This synergistic effect is thought to be mediated, at least in part, through the ATM-dependent DDR pathway. nih.gov

Table 3: Preclinical Findings of EZH2 Inhibitor and DDR Agent Combination

Cancer Model EZH2 Inhibitor DDR Agent Key Findings
Multiple Myeloma Cells GSK126 Doxorubicin, Melphalan Synergistically induced apoptosis by interfering with the DNA damage response. nih.govnih.gov
Prostate Cancer Cells Not Specified PARP1 Inhibitors Synergistically suppressed prostate cancer growth. mdpi.combiorxiv.org
Ovarian and Breast Cancer Not Specified Cisplatin Synergistic cytotoxic effects in preclinical models.

Aurora Kinase B (AURKB) Inhibitors

Aurora Kinase B (AURKB) is a key regulator of mitosis, and its inhibition is another targeted approach in cancer therapy. Preclinical investigations have explored the combination of EZH2 inhibitors with AURKB inhibitors. In glioblastoma multiforme (GBM) cell lines, combination therapies involving inhibitors of Aurora kinase, EZH2, and BET proteins have been tested. While some combinations showed promise, the synergy between AURKB and EZH2 inhibitors can be cell-line dependent and requires further investigation to determine the optimal context for this therapeutic strategy.

Synergy with Other Epigenetic Modulators

Combining EZH2 inhibitors with other epigenetic-modifying agents offers a powerful approach to reverse the aberrant epigenetic landscape of cancer cells. This strategy aims to target different layers of epigenetic regulation for a more profound and sustained anti-tumor response.

Preclinical studies have demonstrated a strong synergistic effect between EZH2 inhibitors and histone deacetylase (HDAC) inhibitors in various cancers, including non-small-cell lung cancer and lymphomas. nih.govresearchgate.net This combination has been shown to lead to the re-expression of key tumor suppressor and cell cycle regulator genes. researchgate.net In myeloid leukemia associated with Down Syndrome, the combination of the EZH2 inhibitor GSK126 and the class I HDAC inhibitor romidepsin showed a synergistic effect on inhibiting cancer growth and significantly improved survival in preclinical models. ashpublications.org

Furthermore, the combination of EZH2 inhibitors with DNA methyltransferase (DNMT) inhibitors has also shown significant promise. In hepatocellular carcinoma, the combination of the DNMT inhibitor 5-aza-2'-deoxycytidine (DAC) and the EZH2 inhibitor GSK126 resulted in increased sensitivity to treatment, prolonged anti-proliferative effects, and sustained reactivation of silenced genes compared to single-agent treatments. firstwordpharma.com This combination appears to work by preventing the "epigenetic switch" where genes demethylated by DNMT inhibitors are subsequently silenced by PRC2. firstwordpharma.com

Table 4: Preclinical Synergy of EZH2 Inhibitors with Other Epigenetic Modulators

Cancer Model EZH2 Inhibitor Epigenetic Modulator Key Findings
Small Cell Carcinoma of the Ovary, Hypercalcemic Type Not Specified HDAC Inhibitors Synergistically induced apoptosis and suppressed tumor growth. aacrjournals.org
Myeloid Leukemia with Down Syndrome GSK126 Romidepsin (HDAC inhibitor) Synergistic inhibition of cancer growth and remarkable improvement in survival. ashpublications.org
Non-Small-Cell Lung Cancer 3-Deazaneplanocin A (DZNep) HDAC Inhibitors Synergistic antiproliferative effects. nih.gov
Hepatocellular Carcinoma GSK126 5-aza-2'-deoxycytidine (DNMT inhibitor) Increased drug sensitivity, prolonged anti-proliferative effects, and sustained gene reactivation. firstwordpharma.com

Future Directions in Ezh2 Targeting Research

Development of Next-Generation EZH2 Inhibitors

The clinical success of first-generation EZH2 inhibitors has paved the way for the development of next-generation compounds with enhanced properties. These efforts are primarily focused on improving the selectivity and potency of these drugs and devising strategies to counteract the inevitable emergence of acquired resistance.

Improved Selectivity and Potency

The drive for more effective EZH2 inhibitors has led to the identification of second-generation molecules with significantly improved biochemical and cellular activity. A key objective is to enhance selectivity for EZH2 over its close homolog EZH1 to minimize potential off-target effects. For instance, researchers have developed potent, S-adenosyl-L-methionine (SAM)-competitive inhibitors like GSK926 and GSK343, which demonstrate high selectivity and cellular activity. Some next-generation inhibitors have been engineered to have extended residence times on the target protein, leading to a more durable biological effect. This enhanced affinity can translate to more profound and sustained inhibition of EZH2 activity in cancer cells.

One promising avenue of research is the development of inhibitors that can effectively target both wild-type and mutant forms of EZH2. For example, the inhibitor IHMT-EZH2-115 has shown potency against both the wild-type EZH2 and the Y641F mutant, along with favorable pharmacokinetic properties for oral administration. acs.org Such compounds hold the potential for broader clinical applicability across different cancer types with varying EZH2 mutation statuses.

Table 1: Examples of Next-Generation EZH2 Inhibitors

Compound Target(s) Key Features
GSK926 EZH2 High potency, SAM-competitive, cell-active
GSK343 EZH2 High potency, selective, SAM-competitive, cell-active
IHMT-EZH2-115 EZH2 (wild-type and Y641F mutant) Potent against wild-type and mutant forms, favorable pharmacokinetics

Strategies to Overcome Acquired Resistance

A significant challenge in targeted cancer therapy is the development of acquired resistance. In the context of EZH2 inhibition, several mechanisms of resistance have been identified, primarily involving genetic alterations that either prevent drug binding or activate downstream signaling pathways that bypass the need for EZH2 activity.

A major mechanism of resistance involves mutations that disrupt the RB1/E2F cell cycle regulatory axis. nih.govaacrjournals.org Loss-of-function mutations in RB1 or its upstream activators, such as CDKN2A, can uncouple cell cycle control from EZH2-dependent differentiation, allowing tumor cells to continue proliferating despite effective EZH2 inhibition. aacrjournals.org This has been observed in patients treated with tazemetostat (B611178), where alterations in the RB1/E2F pathway were detected in a significant percentage of resistant tumors. nih.gov

To counter these resistance mechanisms, several strategies are being explored:

Combination Therapies: A rational approach to overcoming resistance is the use of combination therapies. For instance, combining EZH2 inhibitors with inhibitors of downstream effectors in the cell cycle pathway has shown promise. Preclinical studies have demonstrated that combining tazemetostat with an AURKB inhibitor, such as barasertib, can overcome resistance in tumors with RB1/E2F pathway alterations and slow tumor growth. mskcc.orgecancer.org This strategy aims to create a synthetic lethal effect by targeting two distinct but related pathways.

Targeting Alternative PRC2 Subunits: Another approach is to target other components of the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit. This strategy could be effective in cases where resistance is driven by mutations in EZH2 itself.

Table 2: Mechanisms of Acquired Resistance to EZH2 Inhibitors and Potential Strategies

Resistance Mechanism Molecular Alteration Proposed Strategy Example Compound(s)
Target Bypass Inactivating mutations in RB1, CDKN2A/B Combination therapy with cell cycle inhibitors Barasertib (AURKB inhibitor)

Elucidation of EZH2-Independent Roles in Therapeutic Responses

Emerging evidence indicates that EZH2 possesses functions beyond its canonical role as a histone methyltransferase within the PRC2 complex. These non-catalytic or PRC2-independent functions are increasingly recognized as important contributors to cancer progression and may have significant implications for therapeutic responses.

Research has revealed that EZH2 can act as a transcriptional co-activator for several key oncogenic transcription factors, including the androgen receptor (AR), NF-κB, and STAT3. oup.comnih.govmdpi.com This activity is often independent of its methyltransferase function and can promote the expression of genes involved in cell proliferation and survival. nih.gove-crt.org For example, in certain contexts, phosphorylated EZH2 can enhance the activity of STAT3 and promote the transcription of Wnt target genes. mdpi.com

Furthermore, a PRC2-independent role for EZH2 has been identified in the DNA damage response. EZH2 can stabilize the DNA repair protein DDB2, thereby promoting nucleotide excision repair (NER) and contributing to resistance to platinum-based chemotherapies. nih.govnih.govmdpi.com This function is independent of EZH2's catalytic activity, suggesting that inhibitors targeting only the methyltransferase domain may not be sufficient to overcome this mode of resistance. nih.gov

Understanding these non-canonical roles is crucial for predicting patient responses to EZH2 inhibitors and for designing novel therapeutic strategies. For instance, therapies that disrupt the protein-protein interactions of EZH2, rather than just its catalytic site, may be more effective in cancers where its non-catalytic functions are prominent.

Advanced Methodologies in EZH2 Inhibitor Discovery and Optimization

The discovery and development of novel EZH2 inhibitors are being accelerated by the integration of advanced methodologies, including high-throughput screening platforms and computational approaches.

High-Throughput Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates. assaygenie.com Various HTS assays have been developed for EZH2 inhibitor discovery, including biochemical assays that measure the inhibition of enzymatic activity and cell-based assays that assess the downstream effects of EZH2 inhibition. alitheagenomics.com

Commonly used techniques include fluorescence polarization (FP) and homogenous time-resolved fluorescence (HTRF) assays. nih.govnih.govsemanticscholar.org These methods are robust and suitable for screening large compound libraries to identify initial "hits." nih.govnih.gov For example, HTS campaigns have successfully identified inhibitors of the EZH2-EED interaction, which is crucial for EZH2's catalytic activity. nih.govnih.gov These platforms are instrumental in the initial stages of drug discovery, providing a starting point for further chemical optimization.

Artificial Intelligence and Machine Learning Approaches

Functional Genomics and Proteomics

The development of potent EZH2 inhibitors like UNC1999 has provided critical tools to dissect the functional roles of EZH2 and its closely related homolog EZH1 in health and disease. Functional genomics and proteomics studies have been instrumental in elucidating the molecular consequences of inhibiting their methyltransferase activity.

This reduction in repressive marks leads to the reactivation of silenced PRC2 target genes. researchgate.net Transcriptome analysis has revealed that genes derepressed by UNC1999 include critical tumor suppressors and developmental genes, such as the CDKN2A locus, which encodes p16Ink4a and p19Arf. nih.gov These findings demonstrate that the anti-proliferative effects of the inhibitor are directly linked to the reversal of oncogenic gene silencing.

Genomic profiling via Chromatin Immunoprecipitation sequencing (ChIP-seq) has shown that UNC1999 treatment preferentially erases H3K27me3 marks at distal regulatory elements like enhancers. unc.edu This leads to a remodeling of the chromatin landscape, characterized by a concurrent gain in the active histone mark H3K27 acetylation (H3K27ac) at proximal promoters of derepressed genes. nih.gov This epigenetic switch from a repressive to an active chromatin state is a key mechanism of action for EZH2/EZH1 inhibitors.

Proteomic Consequences of EZH2/EZH1 Inhibition: Proteomic analyses following EZH2 inhibition have provided deeper insights into the downstream cellular pathways affected. While specific, large-scale proteomic studies focused solely on UNC1999 are not detailed in the provided results, the broader effects of EZH2 inhibition on the proteome can be inferred. The reactivation of tumor suppressor genes like p16Ink4a and p19Arf leads to subsequent changes in the cell cycle machinery. nih.gov Inhibition often results in cell cycle arrest, which is reflected by changes in the levels and activity of cyclin-dependent kinases (CDKs) and cyclins. nih.gov

Furthermore, EZH2 inhibition can induce apoptosis, leading to the activation of caspase cascades and changes in the expression of pro- and anti-apoptotic proteins. nih.gov In multiple myeloma cells, combined treatment with UNC1999 and a proteasome inhibitor led to significant suppression of EZH2 and H3K27me3 levels, impacting cellular protein homeostasis and enhancing cytotoxicity. nih.gov

Molecular EffectSpecific Finding with UNC1999Functional ConsequenceReferences
Histone ModificationGlobal reduction of H3K27me3 and H3K27me2Reversal of repressive epigenetic marks nih.govnih.gov
Gene ExpressionDerepression of PRC2 target genes (e.g., CDKN2A)Reactivation of tumor suppressor pathways nih.govunc.edu
Chromatin RemodelingPreferential loss of H3K27me3 at enhancers and gain of H3K27ac at promotersSwitch from repressive to active chromatin state nih.govunc.edu
Cell Cycle RegulationUpregulation of p16Ink4a and p19ArfInduction of cell cycle arrest nih.govnih.gov
Apoptosis InductionActivation of apoptotic pathwaysProgrammed cell death in cancer cells nih.govnih.gov

Preclinical Studies on EZH2-IN-3 in Diverse Disease Models (where applicable)

As noted previously, this section details the preclinical findings for the dual EZH2/EZH1 inhibitor UNC1999 in various disease models, primarily focusing on oncology.

MLL-Rearranged Leukemia: UNC1999 has shown significant preclinical activity in models of Mixed Lineage Leukemia (MLL)-rearranged leukemia, a cancer type that often co-expresses both EZH2 and EZH1. nih.gov In various MLL-rearranged leukemia cell lines, UNC1999 effectively suppressed proliferation in a dose- and time-dependent manner. nih.gov The compound induced morphological changes indicative of cell differentiation, increased the expression of differentiation markers like Gr-1, and decreased the hematopoietic stem/progenitor marker c-Kit. nih.gov Furthermore, UNC1999 suppressed the colony-forming ability of leukemia cells and induced apoptosis. nih.gov In a murine in vivo model of MLL-AF9-induced leukemia, oral administration of UNC1999 significantly prolonged the survival of the mice, demonstrating its potential as a therapeutic agent for this aggressive leukemia. nih.gov

Diffuse Large B-Cell Lymphoma (DLBCL): EZH2 is frequently mutated (e.g., Y641N) in the germinal center B-cell subtype of DLBCL. researchgate.net UNC1999 was shown to selectively kill DLBCL cell lines that are heterozygous for the EZH2Y641N mutation. nih.gov This selectivity highlights the dependency of these specific cancer cells on the aberrant EZH2 activity for their survival and proliferation. nih.gov

Multiple Myeloma and Prostate Cancer: The therapeutic potential of UNC1999 has also been explored in other cancers where EZH2 is overexpressed. In multiple myeloma cell lines, including drug-resistant variants, UNC1999 potently inhibited cell growth and induced significant cytotoxicity in primary CD138+ bone marrow plasma cells from patients. nih.gov Similarly, in prostate cancer cell lines (LNCaP and DU145), UNC1999 demonstrated strong synergistic effects when combined with the proteasome inhibitor bortezomib. nih.gov This suggests that EZH2/EZH1 inhibition can sensitize cancer cells to other therapeutic agents. nih.gov

Uveal Melanoma: In preclinical models of uveal melanoma, EZH2 inhibition by UNC1999 was shown to downregulate H3K27me3 expression and inhibit the growth of the OMM1 cell line. nih.gov The mechanism of growth inhibition was linked to effects on the cell cycle and the induction of ferroptosis, a form of iron-dependent programmed cell death. nih.gov

Disease ModelCell/Animal ModelKey Findings with UNC1999References
MLL-Rearranged LeukemiaMLL-AF9 transformed murine progenitors; In vivo mouse modelInhibited proliferation, induced differentiation and apoptosis; prolonged survival in vivo. nih.gov
Diffuse Large B-Cell Lymphoma (DLBCL)DB cell line (EZH2Y641N mutant)Selectively killed EZH2-mutant lymphoma cells. nih.gov
Multiple MyelomaMultiple myeloma cell lines (incl. drug-resistant); Primary patient cellsPotently inhibited cell growth; cytotoxic to primary cancer cells. Synergistic with proteasome inhibitors. nih.gov
Prostate CancerLNCaP and DU145 cell linesDemonstrated strong synergistic anti-cancer effects with bortezomib. nih.gov
Uveal MelanomaOMM1 cell lineInhibited cell growth through cell cycle arrest and induction of ferroptosis. nih.gov

Q & A

Q. What biochemical assays are commonly used to evaluate Ezh2-in-3’s inhibitory activity in vitro?

this compound’s inhibition of histone methyltransferase activity is typically assessed using in vitro methylation assays. Key methods include:

  • Radioisotope-based assays : Incorporation of tritiated S-adenosylmethionine (³H-SAM) to measure methyl transfer to histone substrates (e.g., H3K27) .
  • ELISA/MSD platforms : Quantification of methylated histones using antibodies specific to H3K27me2/3 .
  • Fluorescence polarization : Competitive binding assays to determine inhibitor affinity for the EZH2 SAM-binding pocket. Controls: Include wild-type EZH2, catalytically dead mutants, and structurally related inhibitors (e.g., GSK126) to validate specificity .

Q. Which cellular models are optimal for studying this compound’s epigenetic effects?

  • Cancer cell lines : DLBCL (e.g., Karpas-422), prostate cancer (e.g., LNCaP), and EZH2-overexpressing models are standard due to EZH2’s oncogenic role .
  • Primary cells : Patient-derived xenografts (PDXs) or induced pluripotent stem cells (iPSCs) for translational relevance.
  • Validation : Combine this compound treatment with CRISPR/Cas9-mediated EZH2 knockout to confirm on-target effects .

Advanced Research Questions

Q. How can contradictory findings on this compound’s selectivity across studies be systematically addressed?

Contradictions often arise from variability in assay conditions or off-target effects. Methodological solutions include:

  • Orthogonal validation : Use multiple assays (e.g., thermal shift, SPR) to confirm binding specificity .
  • Proteome-wide profiling : Chemoproteomics (e.g., kinome/BRD screens) to identify off-target interactions .
  • Statistical rigor : Apply false discovery rate (FDR) correction in high-throughput datasets and report effect sizes with confidence intervals .

Q. What experimental design considerations are critical for evaluating this compound in combination therapies?

  • Dosing schedules : Pharmacokinetic (PK) studies to align this compound’s half-life with co-administered agents (e.g., PARP inhibitors) .
  • Synergy metrics : Use Chou-Talalay or Bliss independence models to distinguish additive vs. synergistic effects.
  • Table 1 : Example experimental setup for combination therapy:
VariableDetails
This compound 0.1–10 µM, 72-hour exposure
Co-therapy PARP inhibitor (e.g., Olaparib, 1 µM)
Readouts Apoptosis (Annexin V), γH2AX foci
Controls Single-agent, vehicle (DMSO)
Reference:

Q. How can researchers reconcile open data sharing with patient privacy in studies using this compound-derived clinical data?

  • De-identification : Apply GDPR/IRB-approved protocols for pseudonymization and data aggregation .
  • Controlled access : Use repositories like dbGaP or EGA for controlled data sharing, requiring user authentication .
  • Informed consent : Include clauses permitting secondary research use of anonymized data in patient consent forms .

Q. What strategies improve reproducibility when testing this compound in preclinical in vivo models?

  • Standardization : Adopt ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis .
  • Pharmacodynamic markers : Quantify H3K27me3 levels in tumors via IHC or LC-MS to confirm target engagement .
  • Data transparency : Publish raw data (e.g., tumor volumes, survival curves) in supplementary files or repositories .

Methodological Frameworks

How to formulate a hypothesis-driven research question for this compound studies using the P-E/I-C-O framework?

  • Population (P) : Specific cancer subtype (e.g., EZH2-mutant DLBCL).
  • Exposure/Intervention (E/I) : this compound at IC50 doses vs. vehicle.
  • Comparison (C) : Standard-of-care (e.g., chemotherapy) or another EZH2 inhibitor.
  • Outcome (O) : Reduction in tumor growth (≥50%) or H3K27me3 suppression. Example: “Does this compound (I) reduce H3K27me3 levels (O) in EZH2-mutant DLBCL (P) compared to GSK126 (C)?” .

Q. What statistical approaches mitigate bias in this compound dose-response studies?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude technical artifacts.
  • Replication : Perform independent experiments (n ≥ 3) with biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezh2-in-3
Reactant of Route 2
Reactant of Route 2
Ezh2-in-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.